N-Cyclohexyl-2,2-dimethylpropanethioamide
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Overview
Description
N-Cyclohexyl-2,2-dimethylpropanethioamide is an organic compound with the molecular formula C11H21NS It is a thioamide derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2,2-dimethylpropanethioamide typically involves the reaction of cyclohexylamine with 2,2-dimethylpropanethioyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioyl chloride. The general reaction scheme is as follows:
Cyclohexylamine+2,2-Dimethylpropanethioyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2,2-dimethylpropanethioamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The thioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
N-Cyclohexyl-2,2-dimethylpropanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2,2-dimethylpropanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2,2-dimethylpropanamide: Similar structure but lacks the sulfur atom.
N-Cyclohexyl-2,2-diphenylacetamide: Contains phenyl groups instead of methyl groups.
2,2-Dimethylpropanethioamide: Lacks the cyclohexyl group.
Uniqueness
N-Cyclohexyl-2,2-dimethylpropanethioamide is unique due to the presence of both a cyclohexyl group and a thioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
65726-22-9 |
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Molecular Formula |
C11H21NS |
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-cyclohexyl-2,2-dimethylpropanethioamide |
InChI |
InChI=1S/C11H21NS/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13) |
InChI Key |
UPJWYRWTMABMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=S)NC1CCCCC1 |
Origin of Product |
United States |
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